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For Researchers, Scientists, and Drug Development Professionals

CHK-336 is a first-in-class, orally available, and liver-targeted small molecule inhibitor of lactate

dehydrogenase A (LDHA), the enzyme responsible for the final step in hepatic oxalate

synthesis.[1][2][3] Developed by Chinook Therapeutics (now a Novartis company), CHK-336 is

under investigation for the treatment of primary hyperoxalurias (PH), a group of rare genetic

disorders characterized by excessive oxalate production.[1][2][3] Validating the engagement of

CHK-336 with its target, LDHA, is crucial for its clinical development. This guide provides a

comparative overview of the biomarkers and experimental methodologies used to confirm the

target engagement and pharmacodynamic effect of CHK-336, alongside other therapeutic

modalities for hyperoxaluria.

Comparative Analysis of Therapeutic Agents for
Hyperoxaluria
The therapeutic landscape for primary hyperoxalurias is evolving. While historically limited,

recent advancements have brought targeted therapies to the forefront. CHK-336 represents a

novel oral small molecule approach. Below is a comparison with other key therapeutic

strategies.
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Feature CHK-336
RNAi Therapeutics
(e.g., Nedosiran)

Substrate
Reduction Therapy
(siRNA targeting
GO - for PH1)

Target

Lactate

Dehydrogenase A

(LDHA)[1][2][4]

Lactate

Dehydrogenase (LDH)

[5]

Glycolate Oxidase

(GO)

Modality
Small Molecule

Inhibitor[1]

RNA interference

(RNAi)[5]

Small interfering RNA

(siRNA)

Mechanism

Direct, competitive

inhibition of LDHA

enzyme activity.[1]

Silencing of the gene

expressing the LDH

enzyme, reducing its

overall levels.[5]

Silencing of the gene

expressing the GO

enzyme, reducing the

production of the

oxalate precursor

glyoxylate.

Administration Oral[1]
Subcutaneous

injection

Subcutaneous

injection

Applicability

Potentially all forms of

Primary Hyperoxaluria

(PH1, PH2, PH3).[1]

[3]

PH1 and PH2[5]

Primarily Primary

Hyperoxaluria Type 1

(PH1).

Biomarkers for Validating Target Engagement
The validation of target engagement for CHK-336 and comparable therapies relies on a multi-

tiered biomarker approach, spanning from direct enzyme inhibition to downstream

pharmacodynamic effects.

Table 1: Key Biomarkers for Target Engagement
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Biomarker
Category

Specific Biomarker CHK-336
RNAi Therapeutics
(e.g., Nedosiran)

Direct Target

Engagement
LDHA Enzyme Activity

Potent inhibition with

an IC50 < 1 nM in

biochemical assays.

[6]

Reduced expression

and activity of the

LDH enzyme.

Cellular Target

Engagement

Lactate Production in

Hepatocytes

Inhibition of lactate

production in primary

mouse hepatocytes

(IC50 < 100 nM).[6]

Decreased LDH

protein levels and

subsequent reduction

in lactate production.

Pharmacodynamic

(PD)

Urinary Oxalate

Excretion

Dose-dependent

reduction in urinary

oxalate in mouse

models of PH1 and

PH2.[1][3][4]

Significant reduction

in 24-hour urinary

oxalate excretion in

patients.[5]

Proof-of-Mechanism

(Human)

¹³C₂-Oxalate from

¹³C₂-Glycolate Tracer

Blockade of the

conversion of ¹³C₂-

glycolate to ¹³C₂-

oxalate in healthy

volunteers.[1][7]

Not applicable in the

same manner, as the

mechanism is gene

silencing rather than

direct enzyme

inhibition.

Experimental Protocols
Detailed methodologies are essential for the accurate assessment of target engagement.

Below are protocols for key experiments cited in the evaluation of CHK-336.

Protocol 1: In Vitro LDHA Enzyme Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of CHK-336 against

LDHA.

Materials:

Recombinant human LDHA enzyme
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NADH (β-Nicotinamide adenine dinucleotide, reduced form)

Pyruvate

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

CHK-336 (serial dilutions)

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

Prepare a reaction mixture containing assay buffer, NADH, and LDHA enzyme in the wells of

a microplate.

Add serial dilutions of CHK-336 or vehicle control to the wells.

Incubate for a pre-determined period at a controlled temperature (e.g., 37°C).

Initiate the enzymatic reaction by adding pyruvate to all wells.

Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation

of NADH to NAD+.

Calculate the rate of reaction for each concentration of CHK-336.

Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a

four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Lactate Production Assay
Objective: To assess the ability of CHK-336 to inhibit LDHA activity in a cellular context.

Materials:

Primary mouse hepatocytes

Cell culture medium
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CHK-336 (serial dilutions)

Lactate assay kit (e.g., colorimetric or fluorometric)

Cell lysis buffer

Microplate reader

Procedure:

Culture primary mouse hepatocytes in a multi-well plate until they reach the desired

confluency.

Treat the cells with serial dilutions of CHK-336 or vehicle control for a specified duration.

Lyse the cells to release intracellular contents.

Use a commercial lactate assay kit to measure the concentration of lactate in the cell lysates

according to the manufacturer's instructions.

Normalize the lactate concentration to the total protein concentration in each sample.

Plot the normalized lactate concentration against the logarithm of the CHK-336
concentration to determine the cellular IC50.

Protocol 3: In Vivo Pharmacodynamic Study in Mouse
Models of Primary Hyperoxaluria
Objective: To evaluate the effect of CHK-336 on urinary oxalate excretion in preclinical models

of PH.

Materials:

PH1 (Agxt knockout) and/or PH2 (Grhpr knockout) mouse models.[1]

CHK-336 formulated for oral administration.

Metabolic cages for urine collection.
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Analytical method for measuring oxalate concentration in urine (e.g., HPLC-MS/MS).

Procedure:

Acclimate mice to metabolic cages.

Collect 24-hour baseline urine samples.

Administer CHK-336 or vehicle control orally to the mice once daily for a defined period (e.g.,

7 days).[3][4]

Collect 24-hour urine samples at specified time points during the treatment period.

Measure the urinary oxalate concentration and volume for each sample.

Calculate the total 24-hour urinary oxalate excretion.

Compare the urinary oxalate excretion in the CHK-336-treated group to the vehicle-treated

group to determine the percentage of reduction.

Protocol 4: ¹³C₂-Glycolate Tracer Study in Humans
Objective: To establish proof-of-mechanism by directly measuring the inhibition of hepatic

oxalate production in humans.[1]

Materials:

¹³C₂-labeled glycolate (stable isotope tracer).

CHK-336 or placebo.

Analytical method for measuring ¹³C₂-oxalate in urine (e.g., LC-MS/MS).

Procedure:

Administer a single oral dose of CHK-336 or placebo to healthy volunteers.

After a specified time, administer an oral dose of the ¹³C₂-glycolate tracer.
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Collect urine samples at various time points post-tracer administration.

Analyze the urine samples to quantify the amount of ¹³C₂-oxalate excreted.

Compare the amount of ¹³C₂-oxalate in the urine of subjects who received CHK-336 versus

those who received a placebo. A reduction in ¹³C₂-oxalate excretion in the CHK-336 group

demonstrates inhibition of the metabolic conversion of glycolate to oxalate.

Visualizing Pathways and Workflows
Diagrams are provided to illustrate the key concepts discussed.
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Caption: Mechanism of action of CHK-336 in reducing hepatic oxalate production.
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Caption: Experimental workflow for validating CHK-336 target engagement.
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Caption: Logical flow for comparing hyperoxaluria therapeutic strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Guide to Biomarker Strategies]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11933690#validating-chk-336-target-engagement-
with-biomarkers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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